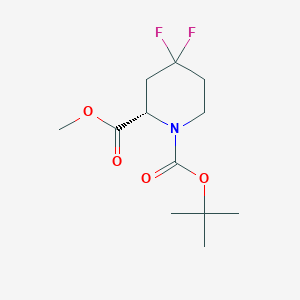
(S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with tert-butyl, methyl, and difluoro groups, making it an interesting subject for chemical research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of Substituents: The tert-butyl, methyl, and difluoro groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl halides under basic conditions, while difluoro groups can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Chiral Resolution: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the difluoro groups, potentially converting them to mono-fluoro or non-fluorinated derivatives.
Substitution: The tert-butyl and difluoro groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds for nucleophilic substitution; halogenating agents for electrophilic substitution.
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include mono-fluoro or non-fluorinated derivatives.
- Substitution products vary depending on the substituents introduced.
科学研究应用
(S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
相似化合物的比较
- ®-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate
- 1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate (racemic mixture)
- 1-tert-Butyl 2-methyl 4-fluoropiperidine-1,2-dicarboxylate
Comparison:
Chirality: The (S)-enantiomer is distinct from the ®-enantiomer due to its specific spatial arrangement, which can result in different biological activities.
Fluorination: The presence of two fluorine atoms in the (S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate makes it unique compared to mono-fluorinated or non-fluorinated analogs, potentially affecting its reactivity and interactions with molecular targets.
属性
分子式 |
C12H19F2NO4 |
|---|---|
分子量 |
279.28 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl (2S)-4,4-difluoropiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-5-12(13,14)7-8(15)9(16)18-4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
InChI 键 |
ATJHVMVWSYGNJH-QMMMGPOBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC(C[C@H]1C(=O)OC)(F)F |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


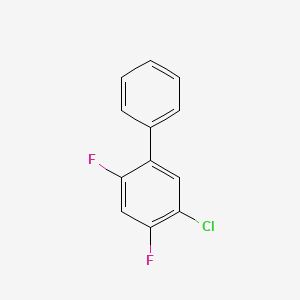

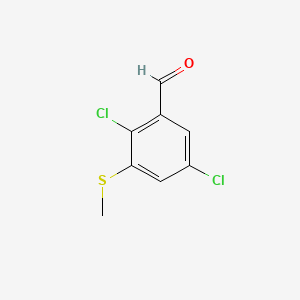
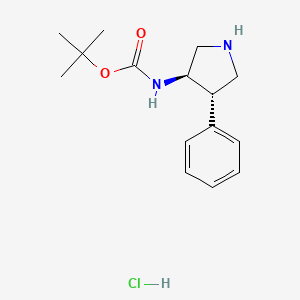


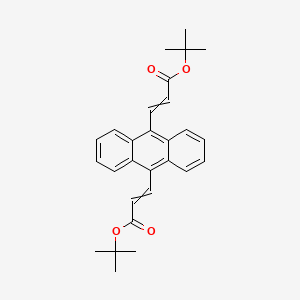
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
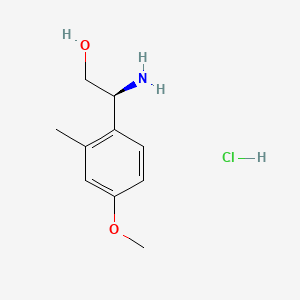
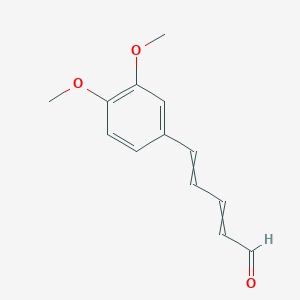
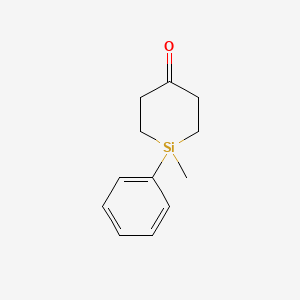
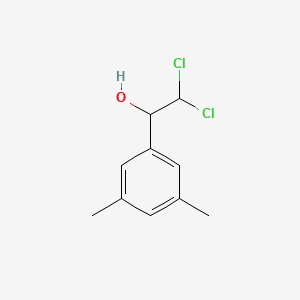
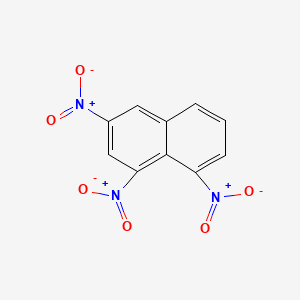
![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
